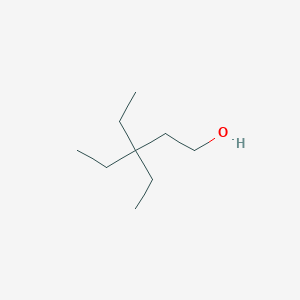

3,3-Diethyl-pentan-1-ol

Description

Significance of Highly Branched Alcohols in Modern Organic and Materials Chemistry

Highly branched alcohols are organic compounds that hold a crucial position in both organic synthesis and materials science. molecularcloud.org Their molecular architecture, characterized by alkyl chains branching off a central carbon framework, imparts unique physical and chemical properties compared to their linear counterparts. solubilityofthings.com The presence of a hydroxyl (-OH) group makes them polar and capable of hydrogen bonding, influencing their solubility and boiling points. molecularcloud.orgsolubilityofthings.com

In industrial applications, branched alcohols serve as vital intermediates for a variety of derivatives. exxonmobilchemical.com For instance, they are precursors for surfactants and detergents, where the branched structure can lead to superior wetting power and lower pour points in the final products. exxonmobilchemical.com They are also used directly as co-solvents in formulations for printing inks and coatings, enhancing the solvency power of the mixture. exxonmobilchemical.com The steric bulk inherent in highly branched structures, such as in neopentyl alcohol, can significantly influence reaction kinetics, often retarding S_N2 reactions due to steric hindrance. stackexchange.comacs.orgmasterorganicchemistry.com This controlled reactivity can be advantageous in directing the outcome of a chemical synthesis. In materials science, the incorporation of branched alcohol moieties into polymers or lubricants can affect properties like viscosity, thermal stability, and density.

Overview of 3,3-Diethyl-pentan-1-ol within the Context of Branched Alcohol Chemistry

This compound is a primary alcohol with a highly branched structure. Its IUPAC name clearly indicates a five-carbon (pentane) main chain with two ethyl groups attached to the third carbon atom and a hydroxyl group at the first position. nih.gov The central feature of this molecule is the quaternary carbon atom at the C3 position, which creates significant steric congestion. This structure is analogous to the well-studied neopentyl group, suggesting that this compound will exhibit many of the characteristic properties associated with sterically hindered neopentyl-type alcohols. solubilityofthings.comstackexchange.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | 3,3-diethylpentan-1-ol nih.gov |

| Molecular Formula | C₉H₂₀O nih.gov |

| Molecular Weight | 144.25 g/mol nih.gov |

| SMILES | CCC(CC)(CC)CCO nih.gov |

| InChIKey | TYGDPJRYTIJZMG-UHFFFAOYSA-N nih.gov |

This table is interactive. Click on the headers to sort.

The structure of this compound, with its primary alcohol group somewhat shielded by the bulky 3,3-diethyl group, makes it an interesting subject for studying the interplay between steric effects and reactivity.

Historical Context and Evolution of Research on Branched Alcohol Structures

The commercial availability of long-chain alcohols dates back to the early 20th century, initially produced through methods like the Bouveault–Blanc reduction of wax esters. wikipedia.org The advent of catalytic hydrogenation in the 1930s and the discovery of the Ziegler process for ethylene (B1197577) polymerization in the 1950s revolutionized the production of linear fatty alcohols from petrochemical sources. wikipedia.orgwikipedia.org

The study of branched alcohols has its own distinct history. In biochemistry, the Ehrlich pathway, first described in 1907, explained the natural formation of branched-chain alcohols like isoamyl alcohol during fermentation by yeast. nih.gov In synthetic organic chemistry, the unique behavior of sterically hindered alcohols and their derivatives has been a subject of research for many decades. rsc.org Studies on neopentyl halides, for example, demonstrated their extreme inertness to S_N2 reactions, a phenomenon attributed to steric hindrance. stackexchange.comacs.org This extensive body of research on sterically crowded molecular frameworks provides the fundamental context for understanding the predicted chemical behavior of complex structures like this compound.

Scope and Key Research Objectives for this compound Investigation

While specific research literature focusing exclusively on this compound is limited, its structure suggests several key areas for future investigation. The primary objectives would be to characterize its reactivity and physical properties and to explore its potential as a building block for new molecules and materials.

Key Research Objectives:

Reactivity Studies: A systematic investigation of the reactivity of the primary hydroxyl group in reactions such as oxidation to the corresponding aldehyde and carboxylic acid, esterification with various carboxylic acids, and etherification. molecularcloud.orgiitk.ac.in Comparing the reaction rates and yields with those of less hindered C9 alcohols would quantify the steric impact of the 3,3-diethyl moiety.

Physicochemical Characterization: Detailed measurement of its physical properties, including boiling point, melting point, viscosity, and solubility in a range of solvents. This data would be valuable for understanding how its specific branching pattern influences intermolecular forces.

Spectroscopic Analysis: Comprehensive analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to create a complete and verified dataset for the compound, which is essential for its identification and characterization in future synthetic work.

Materials Synthesis: Exploration of its use as a monomer or chain terminator in polymerization reactions. Its bulky structure could be used to control polymer morphology and impart properties such as increased thermal stability or altered solubility. Its derivatives could also be investigated as potential high-performance lubricants or surfactants. exxonmobilchemical.com A patent has already indicated its use as a reactant in the synthesis of substituted pyrrolidine-2-carboxamides. gccpo.org

Properties

Molecular Formula |

C9H20O |

|---|---|

Molecular Weight |

144.25 g/mol |

IUPAC Name |

3,3-diethylpentan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-9(5-2,6-3)7-8-10/h10H,4-8H2,1-3H3 |

InChI Key |

TYGDPJRYTIJZMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)CCO |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3,3 Diethyl Pentan 1 Ol

Oxidative Transformations

The oxidation of 3,3-diethyl-pentan-1-ol can lead to the formation of either the corresponding aldehyde, 3,3-diethylpentanal, or the carboxylic acid, 3,3-diethylpentanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective Oxidation to Corresponding Aldehydes and Carboxylic Acids

The selective oxidation of primary alcohols to aldehydes requires careful control to prevent over-oxidation to the carboxylic acid. For sterically hindered alcohols like this compound, reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) are often employed. These methods are known to be effective for the conversion of primary alcohols to aldehydes with minimal formation of the carboxylic acid byproduct. For example, the oxidation of primary alcohols like 1-pentanol, 2-methyl-1-butanol, and 3-methyl-1-butanol to their respective aldehydes can be achieved using PCC in dichloromethane (B109758) (CH2Cl2). quora.com

Conversely, the complete oxidation to 3,3-diethylpentanoic acid necessitates stronger oxidizing agents and more forcing conditions. A common method for this transformation is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid). The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. libretexts.org Modern methods, which are often more environmentally benign, utilize catalytic amounts of reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl). nih.gov

| Transformation | Product | Typical Reagents | General Reaction Conditions |

|---|---|---|---|

| Selective Oxidation to Aldehyde | 3,3-Diethylpentanal | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane, Room temperature |

| (COCl)₂, DMSO, Et₃N (Swern Oxidation) | Anhydrous dichloromethane, Low temperature (-78 °C to rt) | ||

| Oxidation to Carboxylic Acid | 3,3-Diethylpentanoic acid | CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | Acetone, 0 °C to Room temperature |

| TEMPO (catalyst), NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O), Room temperature |

Exploration of Novel Catalytic Systems for Controlled Oxidation

Research into the controlled oxidation of alcohols is an active area, with a focus on developing more efficient and selective catalytic systems. For sterically hindered primary alcohols, catalyst systems based on transition metals such as ruthenium and copper, often in conjunction with a co-oxidant like molecular oxygen or hydrogen peroxide, have shown promise. For instance, a (bpy)CuI/TEMPO catalyst system has been demonstrated to be effective for the aerobic oxidation of a wide range of primary alcohols to their corresponding aldehydes at room temperature using ambient air as the oxidant. Furthermore, nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) have been shown to be superior to TEMPO for the oxidation of sterically hindered alcohols.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo both esterification and etherification, though the steric hindrance in the molecule can influence the reaction rates and require specific catalytic conditions.

Synthesis of Ester Derivatives with Carboxylic Acids and Oxoacids

The most common method for the synthesis of esters from alcohols and carboxylic acids is the Fischer esterification. This reaction involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For a sterically hindered alcohol like this compound, the reaction may require prolonged heating to achieve a reasonable yield due to the reduced accessibility of the hydroxyl group. The use of more reactive acylating agents like acid anhydrides or acyl chlorides can also be employed to form ester derivatives under milder conditions. For example, the reaction of l-menthol (B7771125) with acetic anhydride (B1165640) in the presence of sulfuric acid as a catalyst has been shown to produce l-menthyl acetate (B1210297) in high yield. libretexts.org

| Reactant | Ester Product | Catalyst/Reagent | General Reaction Conditions |

|---|---|---|---|

| Acetic acid | 3,3-Diethylpentyl acetate | H₂SO₄ (catalytic) | Reflux |

| p-Toluenesulfonic acid | 3,3-Diethylpentyl tosylate | Pyridine | 0 °C to Room temperature |

| Acetic anhydride | 3,3-Diethylpentyl acetate | H₂SO₄ (catalytic) or Pyridine | Room temperature or gentle warming |

Formation of Ether Linkages

The formation of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Due to the steric hindrance around the hydroxyl group of this compound, the formation of the alkoxide and its subsequent reaction may be slower compared to less hindered primary alcohols.

Nucleophilic Substitution Reactions at the Primary Hydroxyl Group

The primary hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. masterorganicchemistry.com The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles.

However, nucleophilic substitution reactions on substrates with a neopentyl-like structure, such as derivatives of this compound, are known to be very slow. The steric bulk of the ethyl groups hinders the backside attack required for a typical SN2 reaction. While an SN1 mechanism would involve the formation of a primary carbocation, which is highly unstable, rearrangement to a more stable carbocation is possible. For example, the reaction of 2,2-dimethylpropan-1-ol (neopentyl alcohol) with HBr results in the formation of 2-bromo-2-methylbutane, a rearranged product, via a carbocation intermediate. researchgate.net A similar rearrangement would be expected for this compound.

| Reaction | Intermediate/Product | Reagents | General Mechanistic Pathway |

|---|---|---|---|

| Conversion to a good leaving group | 3,3-Diethylpentyl tosylate | p-Toluenesulfonyl chloride, Pyridine | Nucleophilic attack of the alcohol on the sulfonyl chloride |

| Reaction with HBr | Rearranged alkyl bromide (e.g., 3-bromo-3-ethylhexane) | HBr | SN1-type mechanism with carbocation rearrangement |

Dehydration and Elimination Pathways

The acid-catalyzed dehydration of this compound represents a classic example of an elimination reaction in a sterically hindered primary alcohol. Due to the significant steric hindrance around the hydroxyl-bearing carbon, the reaction mechanism deviates from a simple E2 pathway and involves a carbocation rearrangement, characteristic of an E1-like process. The inability to form a stable primary carbocation directly necessitates a concerted mechanism involving a 1,2-alkyl shift.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water. The departure of the water molecule is not a discrete step leading to a primary carbocation, as this species is highly unstable. Instead, the departure of water is concerted with the migration of one of the adjacent ethyl groups. This rearrangement, a type of Wagner-Meerwein rearrangement, results in the formation of a more stable tertiary carbocation.

Once the tertiary carbocation is formed, the final step is the elimination of a proton from an adjacent carbon atom to form a double bond. There are typically multiple β-hydrogens available for abstraction by a weak base (such as water or the conjugate base of the acid catalyst), leading to a mixture of alkene products. The regioselectivity of this elimination generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the formation of the less substituted Hofmann product is also possible.

In the case of the tertiary carbocation formed from this compound, there are two potential sites for proton abstraction, leading to two primary alkene products. The major product is expected to be the tetrasubstituted alkene, which is thermodynamically more stable.

Interactive Data Table: Predicted Products of Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Type of Alkene | Predicted Yield |

| 3-Ethyl-4-methyl-3-hexene | (CH₃CH₂)₂C=C(CH₃)CH₂CH₃ | Tetrasubstituted | Major |

| 3-Ethyl-4-methyl-2-hexene | CH₃CH=C(CH₂CH₃)CH(CH₃)CH₂CH₃ | Trisubstituted | Minor |

Polymerization and Oligomerization Initiation Potential

This compound, in the presence of a suitable co-initiator, has the potential to act as an initiator for cationic polymerization and oligomerization. This process relies on the in-situ generation of a carbocation from the alcohol, which then serves as the initial electrophile to attack a monomer molecule, thereby initiating the polymer chain growth. The most common co-initiators for this purpose are Lewis acids, such as boron trifluoride (BF₃) or aluminum trichloride (B1173362) (AlCl₃). rsc.orgpslc.ws

The initiation mechanism begins with the interaction between the hydroxyl group of this compound and the Lewis acid. This interaction facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a carbocation and a complex counter-ion. As with its dehydration, the direct formation of a primary carbocation is highly unfavorable. Therefore, the generation of the initiating carbocation likely involves a concerted rearrangement, similar to the Wagner-Meerwein rearrangement observed in its dehydration. The migration of an ethyl group would lead to the formation of a stable tertiary carbocation, which would then be the active species to initiate polymerization.

The types of monomers that can be polymerized by such a cationic initiator are typically electron-rich olefins, such as isobutylene (B52900), styrene, and vinyl ethers. pslc.wsmdpi.com The propagating step of the polymerization involves the successive addition of monomer units to the growing carbocationic chain end. The stability of the propagating carbocation and the nature of the counter-ion are crucial factors that influence the rate of polymerization and the molecular weight of the resulting polymer.

The potential for this compound to initiate oligomerization follows a similar principle. Oligomerization is essentially a polymerization process that is controlled to produce low molecular weight polymers (oligomers). This can be achieved by adjusting reaction conditions such as monomer concentration, initiator/co-initiator ratio, and temperature to favor chain transfer or termination reactions after a limited number of monomer additions.

While specific research on this compound as a polymerization initiator is not extensively documented, studies on other alcohols in the presence of Lewis acids provide a basis for its potential application. For instance, the polymerization of isobutylene is commercially important and can be initiated by alcohol/Lewis acid systems. rsc.org

Interactive Data Table: Potential Cationic Polymerization Systems Initiated by Alcohols

| Initiator/Co-initiator System | Monomer | Typical Reaction Conditions | Resulting Polymer/Oligomer |

| Alcohol / BF₃ | Isobutylene | Low temperature (-10 to -20 °C) in hydrocarbon solvent | Polyisobutylene (low molecular weight) rsc.org |

| Alcohol / AlCl₃ | Styrene | - | Polystyrene |

| Cumyl alcohol / B(C₆F₅)₃ | Vinyl Ethers | Aqueous media | Poly(vinyl ether) mdpi.com |

Structural Analogs and Functional Derivatives of 3,3 Diethyl Pentan 1 Ol

Comparative Analysis of Branched Pentanol (B124592) Isomers

The branching of the carbon skeleton in pentanol isomers plays a crucial role in determining their physical and chemical properties. Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals interactions. This typically results in lower boiling points compared to straight-chain isomers. lumenlearning.comlibretexts.org The position and nature of the alkyl substituents also influence steric hindrance around the hydroxyl group, affecting its reactivity.

3,3-Dimethylpentan-1-ol is a primary alcohol featuring a quaternary carbon atom at the C3 position. This neopentyl-type structure creates significant steric hindrance around the core of the molecule. This structural feature is a key determinant of its chemical behavior, influencing the rates and mechanisms of reactions involving the hydroxyl group, such as oxidation and substitution. Like other primary alcohols, it can undergo these reactions, but the kinetics may be slower compared to less hindered analogs.

Table 1: Physicochemical Properties of 3,3-Dimethylpentan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | 167°C |

| Density | 0.8280 g/cm³ |

| Refractive Index | 1.4260 |

Data sourced from multiple references. lookchem.comnih.gov

3-Methyl-1-pentanol is a primary alcohol with a single methyl branch at the C3 position. nih.gov This compound occurs naturally in plants such as the tabasco pepper (Capsicum frutescens). wikipedia.org Its structure is less sterically hindered than that of 3,3-dimethylpentan-1-ol. The physical properties reflect a degree of branching that is intermediate among the compared isomers. It is described as a colorless liquid with a wine-like, cocoa odor. nih.gov

Table 2: Physicochemical Properties of 3-Methyl-1-pentanol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.174 g/mol |

| Boiling Point | 151-153°C |

| Density | 0.823-0.8242 g/mL at 20-25°C |

| Refractive Index | 1.418 at 20°C |

Data sourced from multiple references. wikipedia.orgsigmaaldrich.com

3-Ethyl-1-pentanol is a primary alcohol with an ethyl group at the C3 position. Research into this alcohol has included its synthesis and the characterization of several of its derivatives, such as the p-nitrobenzoate and 3-nitrophthalate. tdl.org Studies have noted that its dehydration can lead to decomposition into a saturated hydrocarbon, highlighting a specific reaction pathway under certain conditions. tdl.org

Table 3: Physicochemical Properties of 3-Ethyl-1-pentanol

| Property | Value (estimate) |

|---|---|

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.2 g/mol |

| Boiling Point | 147.3°C |

| Density | 0.8300 g/cm³ |

| Refractive Index | 1.4200 |

Data sourced from Guidechem. guidechem.com

The broader family of branched alcohols built on a pentane (B18724) framework demonstrates a clear structure-property relationship. Isomers of pentane itself, such as n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane), show that increased branching lowers the boiling point (n-pentane: 36.1°C; isopentane: 27.7°C; neopentane: 9.5°C). lumenlearning.comlibretexts.org This trend is due to the reduction in molecular surface area, which weakens the intermolecular London dispersion forces. youtube.com

This principle extends to the corresponding alcohols. While the presence of the hydroxyl group introduces strong hydrogen bonding and generally raises boiling points compared to the parent alkanes, the effect of skeletal branching remains significant. For example, comparing primary pentanol isomers, one would expect that a more highly branched structure like 2,2-dimethyl-1-propanol (neopentyl alcohol) would have a lower boiling point than n-pentanol, despite having the same molecular formula. The steric bulk around the alcohol functional group also impacts reactivity, with more hindered alcohols reacting more slowly in processes like esterification or oxidation.

Table 4: Comparative Data of Selected Branched Pentanol Isomers

| Compound | Molecular Formula | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|

| 3,3-Dimethylpentan-1-ol | C₇H₁₆O | 167 | Quaternary carbon at C3 |

| 3-Ethyl-1-pentanol | C₇H₁₆O | 147.3 | Ethyl group at C3 |

Synthesis and Characterization of Substituted 3,3-Diethyl-pentan-1-ol Derivatives

The functionalization of this compound allows for the creation of derivatives with modified chemical properties and reactivity. The primary alcohol group is the principal site for such transformations.

The synthesis of halogenated derivatives of this compound can be achieved through standard methods for converting primary alcohols to alkyl halides. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 1-chloro- or 1-bromo-3,3-diethylpentane. These reactions proceed via nucleophilic substitution, where the hydroxyl group is first converted into a better leaving group before being displaced by the halide ion.

A comparison with a hypothetical 3,3-difluoropentan-1-ol (B2656634) highlights the significant electronic effects of fluorine substitution. Fluorine is a highly electronegative atom, and the presence of two fluorine atoms on the C3 carbon would exert a strong electron-withdrawing inductive effect. This effect would decrease the electron density on the C1 carbon and also influence the acidity of the hydroxyl proton.

In reactions where the alcohol acts as a nucleophile, the electron-withdrawing fluorine atoms in 3,3-difluoropentan-1-ol would decrease the nucleophilicity of the oxygen atom, making it less reactive than this compound. Conversely, in reactions involving the deprotonation of the hydroxyl group, the inductive effect would stabilize the resulting alkoxide anion, making 3,3-difluoropentan-1-ol a stronger acid than its non-fluorinated counterpart. The synthesis of such fluorinated alcohols can be complex, potentially involving the reaction of fluorinated alkenes with an alkoxide or the use of specialized fluorinating agents. thieme-connect.de The study of halogenated derivatives is crucial for developing compounds with specific reactivity profiles for various applications. uni-hannover.de

Introduction of Nitrogen, Sulfur, and Other Heteroatom-Containing Functional Groups

The synthesis of structural analogs of this compound containing nitrogen, sulfur, and other heteroatoms can be achieved through several synthetic strategies, each adapted to the sterically hindered nature of the parent molecule.

Nitrogen-Containing Analogs:

The primary amine analog, 3,3-diethylpentylamine, can be synthesized through multiple pathways. One potential route is the Ritter reaction , which is well-suited for the conversion of tertiary alcohols to N-alkyl amides. wikipedia.orgmissouri.eduorganic-chemistry.orgyoutube.com In this reaction, this compound would first be treated with a strong acid to generate a stable tertiary carbocation at the 3-position, which then reacts with a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion would yield the corresponding N-(3,3-diethylpentyl)acetamide, which can then be hydrolyzed to afford 3,3-diethylpentylamine.

Alternatively, the primary alcohol functionality of this compound can be leveraged. The alcohol can be converted to a good leaving group, such as a tosylate or a halide (e.g., 3,3-diethylpentyl bromide), followed by nucleophilic substitution with an azide (B81097) salt. The resulting alkyl azide can then be reduced to the primary amine via methods like the Staudinger reaction or catalytic hydrogenation. The Mitsunobu reaction also presents a viable, albeit potentially challenging due to steric hindrance, method for the direct conversion of the alcohol to an azide using a reagent like diphenylphosphoryl azide (DPPA), which can then be reduced. missouri.eduorganic-chemistry.orgorganic-synthesis.comnih.gov

A third approach involves the oxidation of this compound to its corresponding aldehyde, 3,3-diethyl-pentan-1-al. This aldehyde can then undergo reductive amination . mdpi.comrsc.orgresearchgate.netresearchgate.net This one-pot reaction typically involves treating the aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to yield the desired primary amine.

Sulfur-Containing Analogs:

The synthesis of the thiol analog, 3,3-diethylpentane-1-thiol, can be approached by first converting the alcohol to a halide, such as 3,3-diethylpentyl bromide. This alkyl halide can then undergo nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) to yield the thiol.

The Mitsunobu reaction is another powerful tool for the synthesis of thioethers from sterically hindered alcohols. missouri.eduorganic-chemistry.orgnih.govnih.gov Reaction of this compound with a thiol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) can lead to the formation of the corresponding thioether with inversion of configuration if a chiral center were present. The choice of thiol can be varied to introduce a range of different thioether derivatives. For instance, using thioacetic acid would yield a thioacetate, which can be subsequently hydrolyzed to the free thiol. encyclopedia.pub

Phosphorus-Containing Analogs:

The introduction of a phosphine group to form a derivative such as tri(3,3-diethylpentyl)phosphine is synthetically challenging due to the significant steric bulk of the alkyl group. qub.ac.uk A common method for the synthesis of tertiary phosphines involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl3), with an organometallic reagent like a Grignard reagent (3,3-diethylpentylmagnesium bromide) or an organolithium reagent. However, the high steric demand of the 3,3-diethylpentyl group may hinder the complete substitution of all three chlorine atoms on the phosphorus center. orgsyn.org Stepwise approaches, potentially involving the isolation of intermediate chlorophosphines, might be necessary to achieve the desired tertiary phosphine.

Derivatization for Spectroscopic Tagging and Enhanced Detection

To facilitate the detection and quantification of this compound, particularly in complex matrices or at low concentrations, derivatization with a spectroscopic tag is often employed. This typically involves the introduction of a chromophoric or fluorophoric moiety.

For analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, several derivatizing agents can be utilized. nih.govresearchgate.netrsc.org One common reagent is 9-fluorenylmethyl chloroformate (Fmoc-Cl) . researchgate.net This reagent reacts with the hydroxyl group of this compound under basic conditions to form a highly fluorescent Fmoc-carbamate derivative. This allows for sensitive detection at low concentrations.

Another class of reagents for fluorescent labeling of alcohols are N-methylisatoic anhydride (B1165640) and related compounds. These reagents react with alcohols, particularly in aprotic organic solvents, to form fluorescent N-methylanthraniloyl esters, which can be readily detected. thermofisher.com

Spectroscopic and Advanced Characterization of 3,3 Diethyl Pentan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The predicted ¹H NMR spectrum of 3,3-Diethyl-pentan-1-ol is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The structure of this compound suggests the presence of five unique proton environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The primary alcohol moiety features a hydroxyl proton (-OH), whose chemical shift can be variable and is often observed as a broad singlet. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) is expected to appear as a triplet, coupled to the neighboring methylene protons. The ethyl groups at the C3 position contribute two distinct signals: a quartet for the methylene protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The methylene protons of the pentane (B18724) backbone at the C2 position will also present a unique signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH ₃ (from ethyl groups) | ~ 0.85 | Triplet | ~ 7.5 | 9H |

| -CH ₂- (from ethyl groups) | ~ 1.30 | Quartet | ~ 7.5 | 6H |

| -CH ₂- (C2 position) | ~ 1.50 | Triplet | ~ 7.0 | 2H |

| -CH ₂OH (C1 position) | ~ 3.60 | Triplet | ~ 7.0 | 2H |

The carbon atom bonded to the hydroxyl group (C1) is expected to be the most deshielded, thus appearing at the highest chemical shift. The quaternary carbon at the C3 position will also have a characteristic downfield shift. The remaining methylene and methyl carbons will appear at progressively lower chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (from ethyl groups) | ~ 8 |

| -C H₂- (from ethyl groups) | ~ 25 |

| C 3 (quaternary) | ~ 38 |

| C 2 | ~ 45 |

| C 1 (-C H₂OH) | ~ 60 |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum of this compound would be expected to show cross-peaks between protons that are spin-spin coupled. Key correlations would include:

The protons of the C1-methylene group with the protons of the C2-methylene group.

The methylene protons of the ethyl groups with their adjacent methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation spectrum would reveal which protons are directly attached to which carbon atoms. Cross-peaks would be expected between:

The C1-methylene protons and the C1 carbon.

The C2-methylene protons and the C2 carbon.

The ethyl methylene protons and their corresponding carbons.

The ethyl methyl protons and their corresponding carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment on this compound would show:

Positive signals for the methyl carbons.

Negative signals for the methylene carbons.

The quaternary carbon at C3 would be absent in a DEPT-135 spectrum, confirming its assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is predicted to be dominated by absorptions arising from the O-H, C-H, and C-O functional groups.

The most prominent feature is expected to be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding. The aliphatic C-H stretching vibrations will appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is anticipated to give a strong absorption band around 1050 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-H bend (methylene and methyl) | 1350 - 1470 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the C-H stretching vibrations are expected to be strong in the Raman spectrum, appearing in the 2850-3000 cm⁻¹ region. The C-C bond stretching and skeletal vibrations, which are often weak in the IR spectrum, are expected to be more prominent in the Raman spectrum, providing a detailed fingerprint of the carbon backbone in the region below 1500 cm⁻¹. The O-H stretch is typically a weak and broad band in the Raman spectrum.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-H bend (methylene and methyl) | 1350 - 1470 | Medium |

| C-C stretch and skeletal vibrations | 800 - 1200 | Medium to Strong |

| C-O stretch | 1000 - 1075 | Weak to Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. The choice of ionization technique is critical, as it determines whether the molecule fragments or remains intact, providing different types of structural information.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides highly accurate mass measurements. researchgate.net This accuracy allows for the determination of a compound's elemental formula. In this method, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, HRESIMS analysis would be expected to yield the exact mass of the protonated molecule, [M+H]⁺, as well as common adducts such as the sodium [M+Na]⁺ or potassium [M+K]⁺ ions. The high resolving power of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The precise mass measurement provides strong evidence for the molecular formula, C₉H₂₀O, confirming the compound's identity.

Table 1: Expected HRESIMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₂₁O⁺ | 145.1587 |

| [M+Na]⁺ | C₉H₂₀ONa⁺ | 167.1406 |

| [M+K]⁺ | C₉H₂₀OK⁺ | 183.1146 |

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This process imparts significant energy to the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. ruc.dk

For alcohols like this compound, the molecular ion peak (M⁺) is often weak or absent. libretexts.org Fragmentation typically occurs via cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and through the loss of a water molecule (dehydration). libretexts.org The highly substituted nature of this compound would lead to characteristic fragments. The most prominent fragmentation pathway would involve the loss of an ethyl radical or a larger alkyl group from the quaternary carbon, leading to the formation of stable carbocations.

Table 2: Predicted Major Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (likely low abundance) |

| 126 | [C₉H₁₈]⁺ | Loss of H₂O |

| 115 | [C₈H₁₉]⁺ | Loss of CH₂OH |

| 87 | [C₅H₁₁O]⁺ | α-cleavage, loss of C₃H₇ |

| 57 | [C₄H₉]⁺ | Loss of C₅H₁₁O |

| 29 | [C₂H₅]⁺ | Ethyl radical cation |

Standard Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization method ideal for determining the molecular weight of thermally labile or non-volatile compounds. researchgate.netsemanticscholar.org Because it imparts minimal excess energy to the analyte, fragmentation is largely avoided, resulting in a simple spectrum dominated by the molecular ion or its adducts. scispace.com This makes ESI-MS an excellent tool for confirming the molecular weight of a synthesized compound. researchgate.net

When analyzing this compound, the ESI-MS spectrum would primarily show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 145. Depending on the solvent system and the presence of salts, adduct ions such as [M+Na]⁺ at m/z 167 may also be observed. The technique confirms that the parent molecule has a molecular weight of 144.25 g/mol , consistent with the formula C₉H₂₀O. nih.gov

X-ray Diffraction and Single-Crystal Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules within a crystal lattice. researchgate.net This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

However, single-crystal XRD requires the material to be a well-ordered, crystalline solid. This compound is a liquid at room temperature and standard pressure. Therefore, single-crystal X-ray diffraction is not a feasible technique for analyzing the compound in its native state. To perform such an analysis, one would first need to either:

Cool the compound to a temperature significantly below its melting point to induce crystallization.

Synthesize a solid derivative of the alcohol, such as a urethane (B1682113) or an ester, that readily forms high-quality crystals suitable for XRD analysis.

As of now, no single-crystal structure for this compound or its simple derivatives has been reported in the crystallographic databases.

Thermal Analysis Methods

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. These methods are crucial for characterizing the thermal stability and phase behavior of materials.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the detection of transitions such as melting (fusion), crystallization, and solid-solid phase transitions. mdpi.com The resulting thermogram provides key data on the temperatures at which these transitions occur and the enthalpy changes associated with them. tudelft.nl

For this compound, a DSC analysis would involve cooling the liquid sample to a low temperature (e.g., using liquid nitrogen) to solidify it, followed by heating at a constant rate. The thermogram would be expected to show:

A Glass Transition (T_g): A second-order phase transition where the amorphous solid becomes rubbery upon heating. This appears as a step-change in the heat capacity.

A Crystallization Peak (T_c): An exothermic peak observed upon heating if the sample was cooled rapidly into an amorphous glassy state. This peak represents the energy released as the molecules arrange into a crystalline structure.

A Melting Peak (T_m): A sharp endothermic peak corresponding to the first-order transition from a crystalline solid to a liquid. The peak temperature provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.

This data is vital for understanding the physical properties and purity of the compound.

Table 3: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Glass Transition | T_g (onset) | - | - |

| Crystallization | T_c (onset) | T_c (peak) | Exothermic (J/g) |

| Melting | T_m (onset) | T_m (peak) | Endothermic (J/g) |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a primary alcohol with significant steric hindrance around the gamma-carbon, the thermal decomposition profile is anticipated to reveal its thermal stability and degradation pathways.

In an inert atmosphere, such as nitrogen, the initial mass loss for a long-chain alcohol typically corresponds to dehydration, where a molecule of water is eliminated. This is often followed by the thermal cracking of the remaining hydrocarbon skeleton at higher temperatures. The branching at the C-3 position with two ethyl groups may influence the stability of the molecule. Steric hindrance can sometimes lead to a lower decomposition temperature compared to linear isomers due to increased strain.

The primary decomposition of this compound would likely occur in a single, major step following any initial dehydration. The process would involve the cleavage of C-C and C-O bonds, leading to the formation of volatile smaller hydrocarbon fragments. The final residual mass at the end of the analysis in an inert atmosphere is expected to be minimal, approaching zero, indicating complete decomposition into volatile products.

Table 1: Hypothetical TGA Data for this compound in a Nitrogen Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~12.5% | Dehydration (Loss of H₂O) |

| 250 - 400 | ~87.5% | Decomposition of the alkyl backbone |

| > 400 | < 1% | Residual Mass |

Note: The data in this table is illustrative and represents expected values for a compound with this structure.

Differential Thermal Analysis (DTA) for Heat Flow Changes

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. This technique is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions.

For this compound, a DTA thermogram would be expected to show an endothermic peak corresponding to its melting point. The branching and molecular structure will influence the melting temperature and the enthalpy of fusion. Highly branched, asymmetrical molecules often have lower melting points and broader melting ranges compared to their linear counterparts due to less efficient packing in the crystal lattice.

In addition to melting, some long-chain alcohols exhibit solid-solid phase transitions at temperatures below their melting point, which would appear as smaller endothermic or exothermic peaks on the DTA curve. acs.org These transitions relate to changes in the crystalline packing of the molecules. The highly branched nature of this compound might, however, hinder the formation of such ordered solid phases. The DTA curve would provide valuable information on the heat flow changes associated with these transitions.

Table 2: Expected DTA Events for this compound

| Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Transition |

| Melting | ~ -10 | ~ -5 | Endothermic |

Note: The data in this table is hypothetical and based on the expected properties of a branched nonanol.

Computational and Theoretical Studies on 3,3 Diethyl Pentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or matrix effects. These in silico experiments are based on solving the Schrödinger equation and are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) for Geometric Optimization, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules of the size of 3,3-diethyl-pentan-1-ol.

Geometric Optimization: The first step in a computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a DFT functional, such as the widely used B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry is adjusted to find the minimum energy conformation. For this compound, this process would account for the steric strain introduced by the two ethyl groups at the C3 position, which influences bond lengths and angles. The bulky nature of the quaternary carbon center forces the surrounding groups into a staggered arrangement to minimize repulsive interactions.

Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C1-O | 1.43 Å |

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.55 Å | |

| C3-C(ethyl) | 1.56 Å | |

| Bond Angles | O-C1-C2 | 111.5° |

| C1-C2-C3 | 114.0° | |

| C(ethyl)-C3-C(ethyl) | 109.8° |

| Dihedral Angle | O-C1-C2-C3 | ~180° (anti) |

Note: This data is illustrative and represents typical values for similar branched alcohols.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic properties of the molecule. This includes mapping the electron density distribution, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and generating an electrostatic potential (ESP) map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The ESP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying the hydroxyl oxygen as a site of high electron density and a likely participant in hydrogen bonding.

Vibrational Frequencies: Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H stretching frequency (typically around 3600 cm⁻¹ in the gas phase), C-H stretching frequencies (2800-3000 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹). These calculated frequencies can be compared with experimental IR spectra to validate the computational model.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization found in some DFT functionals. While more computationally demanding, they offer higher accuracy for energetic and spectroscopic properties.

For a molecule like this compound, high-level ab initio calculations (e.g., CCSD(T) with a large basis set) could be used to obtain a benchmark energy value. These methods are also invaluable for accurately predicting spectroscopic constants and studying reaction mechanisms where electron correlation effects are critical. For instance, ab initio methods can provide highly reliable predictions for thermochemical data, such as the enthalpy of formation, which is crucial for understanding reaction thermodynamics.

Molecular Dynamics Simulations

While quantum chemical calculations excel at describing single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent) over time.

Investigation of Solution-Phase Behavior and Intermolecular Interactions

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A force field (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms.

For this compound in an aqueous solution, MD simulations can reveal crucial information about its hydration shell and intermolecular interactions. The primary mode of interaction would be hydrogen bonding between the alcohol's hydroxyl group and surrounding water molecules. Simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric arrangement. The bulky diethyl groups would significantly influence the local water structure, creating a larger hydrophobic cavity compared to less branched alcohols. Studies on similar tertiary alcohols have shown that steric hindrance can impact the accessibility of the hydroxyl group, affecting hydrogen bond dynamics. rsc.org

Conformational Landscapes and Dynamics

The flexible alkyl chains of this compound can adopt numerous conformations through rotation around single bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers for transitioning between them. By tracking dihedral angles over time, one can understand the flexibility and dynamic behavior of the molecule in solution. This is particularly important for understanding how the molecule's shape fluctuates and how this might influence its interactions with other molecules or surfaces.

Advanced Theoretical Approaches

For more complex phenomena, hybrid methods that combine the strengths of different computational techniques are often employed. Quantum Mechanics/Molecular Mechanics (QM/MM) is one such approach. In a QM/MM simulation, the chemically active part of a system (e.g., the hydroxyl group of this compound during a reaction) is treated with a high-level quantum mechanical method, while the rest of the system (the alkyl backbone and the solvent) is treated with a computationally cheaper molecular mechanics force field. This allows for the study of chemical reactions in a realistic solvent environment without prohibitive computational cost.

Another advanced approach involves using machine learning potentials trained on high-accuracy quantum mechanical data. These potentials can reproduce the accuracy of quantum calculations at a fraction of the cost, enabling large-scale molecular dynamics simulations that can capture complex processes like self-assembly or phase behavior.

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgresearchgate.net This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding its solid-state packing. The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, which can be indicative of hydrogen bonds or other strong interactions. nih.gov Given the presence of a hydroxyl group, it is expected that O···H interactions would be a prominent feature, likely appearing as distinct red areas on the surface.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots represent the frequency of different combinations of de (distance to the nearest nucleus external to the surface) and di (distance to the nearest nucleus internal to the surface). For this compound, the fingerprint plot would be expected to show significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms in the alkyl chains. scirp.org The presence of the hydroxyl group would also lead to characteristic spikes for O···H/H···O contacts, indicative of hydrogen bonding.

An illustrative breakdown of the intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, is presented in the table below.

| Intermolecular Contact | Contribution (%) |

| H···H | 65.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 6.3 |

This table is illustrative and represents typical contributions for a molecule with similar functional groups.

Semiempirical Methods for Large System Approximations

Semiempirical quantum mechanical methods serve as a computationally efficient alternative to ab initio methods, making them suitable for studying larger molecular systems. nih.gov These methods are based on the Hartree-Fock formalism but incorporate approximations and empirical parameters to expedite calculations. researchgate.netmpg.de Common semiempirical methods include AM1, PM3, and the more recent OMx series. mpg.de

In the context of this compound, semiempirical methods could be employed to explore its conformational landscape, calculate heats of formation, and predict electronic properties. Due to the flexibility of its alkyl chains, this compound can adopt numerous conformations. Semiempirical methods can efficiently calculate the energies of these different conformers to identify the most stable structures.

Furthermore, these methods can provide valuable information about the molecule's reactivity. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the ionization potential and electron affinity, respectively. The table below illustrates the kind of data that could be generated for this compound using a semiempirical method like PM3.

| Property | Calculated Value |

| Heat of Formation (kcal/mol) | -85.3 |

| HOMO Energy (eV) | -10.2 |

| LUMO Energy (eV) | 1.5 |

| Dipole Moment (Debye) | 1.7 |

This table is illustrative and contains hypothetical values for this compound.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are particularly valuable in the field of medicinal chemistry for predicting the binding affinity and mode of interaction of a ligand with a protein's active site. japsr.in

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For example, its ability to bind to the active site of an enzyme could be assessed. The docking process involves placing the ligand (this compound) in various positions and orientations within the protein's binding pocket and calculating a scoring function to estimate the binding affinity.

The results of a docking study would reveal the most likely binding pose of this compound and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The hydroxyl group of this compound would be expected to act as a hydrogen bond donor or acceptor, while its diethylpentyl group would likely engage in hydrophobic interactions.

A hypothetical summary of a docking study of this compound with a generic enzyme active site is presented below.

| Parameter | Result |

| Binding Affinity (kcal/mol) | -5.8 |

| Interacting Residues | TYR 82, LEU 120, PHE 210 |

| Key Interactions | Hydrogen bond with TYR 82, Hydrophobic interactions with LEU 120 and PHE 210 |

This table is for illustrative purposes and shows the type of results obtained from a molecular docking study.

Advanced Applications of 3,3 Diethyl Pentan 1 Ol in Materials Science and Sustainable Chemistry

Role in Polymer and Materials Synthesis

The utility of an alcohol in polymer science is largely dictated by its structure, particularly the number and reactivity of its hydroxyl (-OH) groups. As a monofunctional primary alcohol, 3,3-Diethyl-pentan-1-ol has one reactive site, which defines its potential roles and limitations in polymer synthesis.

As Monomeric Units in Polymerization Processes

Primary alcohols such as this compound are not typically used directly as monomeric units in common polymerization processes. Polymerization reactions, such as step-growth (condensation) polymerization, require monomers with at least two reactive functional groups (bifunctional) to enable chain propagation. A monofunctional alcohol can only react at one end, effectively terminating the polymer chain rather than extending it.

For this compound to act as a monomer, it would first need to be chemically modified to introduce a second reactive group. For example, it could be converted into other monomer types, such as:

Acrylates or Methacrylates: By reacting the alcohol with acrylic acid or methacrylic acid, a polymerizable monomer could be created for use in free-radical polymerization.

Diols: Through a multi-step synthesis, a second hydroxyl group could potentially be added to the molecule, although this would be a complex process.

However, no research literature was identified that describes the synthesis or polymerization of such derived monomers from this compound.

Use as Modifiers or Crosslinking Agents in Polymer Systems (e.g., Silicone Rubbers)

The structure of this compound makes it unsuitable as a crosslinking agent. Crosslinking agents are crucial for creating networks in polymer systems, such as curing silicone rubbers, and must possess at least two reactive sites to bridge polymer chains. kingenterprises.pk As a monofunctional alcohol, it can only react with a single polymer chain, making it incapable of forming the necessary bridges for a crosslinked network.

Theoretically, it could be used as a polymer modifier in other contexts, such as:

Chain Transfer Agent: In some polymerization reactions, alcohols can act as chain transfer agents to control the molecular weight of the resulting polymer.

Plasticizer: If converted into an ester with a long-chain carboxylic acid, it might function as a plasticizer, a substance added to a polymer to increase its flexibility.

Despite this theoretical potential, no specific studies or applications detailing the use of this compound as a modifier in any polymer system have been documented.

Biofuel Applications and Energy Research

The evaluation of a compound as a potential biofuel involves assessing key properties like energy density, octane (B31449) number, and its production life cycle. For this compound, there is a lack of available data to perform a comprehensive evaluation.

Evaluation as an Advanced Biofuel Component (e.g., Octane Number and Energy Density Considerations)

No experimental or calculated data for the octane number or energy density of this compound as a biofuel component could be located in publicly available research. Higher-order alcohols (those with more carbon atoms than ethanol) are of interest in biofuel research because they generally have higher energy densities and are less miscible with water.

To provide context, the table below compares the properties of common alcohol fuels. The corresponding values for this compound are not available.

| Property | Ethanol | Propan-1-ol | Butan-1-ol | This compound |

| Chemical Formula | C₂H₆O | C₃H₈O | C₄H₁₀O | C₉H₂₀O |

| Molar Mass ( g/mol ) | 46.07 | 60.10 | 74.12 | 144.26 |

| Energy Density (MJ/L) | 21.2 | 23.9 | 27.0 | Data Not Available |

| Research Octane Number (RON) | 108.6 | 106 | 96 | Data Not Available |

Data for Ethanol, Propan-1-ol, and Butan-1-ol are sourced from publicly available fuel property databases. These are provided for comparative purposes only.

Sustainability and Environmental Performance in Biofuel Production Cycles

Assessing the sustainability and environmental performance of a biofuel requires a comprehensive Life Cycle Assessment (LCA). An LCA evaluates the environmental impact across all stages of the fuel's life, from feedstock cultivation and harvesting to production, transportation, and combustion. Key metrics in an LCA include greenhouse gas (GHG) emissions, water usage, land use change, and energy balance.

As there is no established large-scale production pathway for this compound from biological sources, no LCA studies have been conducted. Therefore, its sustainability profile and environmental performance as a biofuel are unknown. A credible assessment would require detailed information on potential bio-based feedstocks and the specific chemical or biological processes used for its synthesis.

Environmental Dynamics and Degradation Pathways of Branched Alcohols

Biotransformation and Biodegradation Studies

Biotransformation is the chemical alteration of a substance within a living organism, while biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, into simpler substances. For most organic chemicals released into the environment, biodegradation is the ultimate and most significant fate process. methanol.org

Branched-chain alcohols like 3,3-Diethyl-pentan-1-ol are expected to be biodegradable by environmental microorganisms. The metabolic pathway for the aerobic degradation of primary alcohols is well-established and involves a two-step oxidation process catalyzed by specific enzyme systems. rsc.orgwikipedia.org

Oxidation to Aldehyde: The initial step is the oxidation of the primary alcohol to its corresponding aldehyde (3,3-diethylpentanal). This reaction is catalyzed by a broad class of enzymes known as alcohol dehydrogenases (ADHs). wikipedia.orgquora.com These enzymes are widespread in nature and utilize a cofactor, typically nicotinamide adenine dinucleotide (NAD+), as an electron acceptor. wikipedia.orgfrontiersin.org

Oxidation to Carboxylic Acid: The aldehyde intermediate is subsequently oxidized to a carboxylic acid (3,3-diethylpentanoic acid). This step is mediated by aldehyde dehydrogenases (ALDHs). rsc.org

Entry into Central Metabolism: The resulting carboxylic acid can then be activated to its acyl-CoA derivative and enter the β-oxidation pathway. rsc.org This metabolic cycle systematically shortens the carbon chain, generating acetyl-CoA, which can be completely mineralized to carbon dioxide and water through the citric acid cycle, providing energy and biomass for the microorganism.

Microorganisms, including various species of Pseudomonas, Acinetobacter, and Rhodococcus, are known to possess the enzymatic machinery to degrade a wide range of alkanes and alcohols, including long-chain and branched structures. rsc.orgnih.gov For instance, some bacteria utilize alkane hydroxylase systems (e.g., AlkB) to first convert alkanes into alcohols, which are then channeled into the ADH/ALDH pathway described above. rsc.org The presence of these pathways suggests that microorganisms are well-equipped to metabolize compounds like this compound.

Predicting the environmental distribution of a chemical requires understanding its transport and partitioning between different media: air, water, soil, and biota. cdc.govrsc.org Multimedia fate models, often based on the concept of fugacity, are used for this purpose. wikipedia.orgunipd.itresearchgate.net Fugacity can be described as the "escaping tendency" of a chemical from a particular phase; at equilibrium, the fugacity of a chemical is equal in all compartments. unipd.it

The partitioning behavior of this compound is dictated by its physicochemical properties. The octanol-water partition coefficient (Kow) is a key parameter used to predict the distribution of an organic compound between aquatic and organic phases, such as sediment or the fatty tissues of organisms. cdc.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₉H₂₀O | - |

| Molecular Weight | 144.25 g/mol | Influences volatility and diffusion rates. |

| Log Kow (Octanol-Water Partition Coefficient) | 3.2 (Computed) | Indicates moderate hydrophobicity and a tendency to sorb to organic matter in soil and sediment. Suggests a potential for bioaccumulation in aquatic organisms. |

| Water Solubility | Low (Estimated) | Consistent with Log Kow; will preferentially partition out of the water column. |

| Vapor Pressure | Low (Estimated) | Suggests that volatilization from water surfaces will be a slow process. |

Source: Properties computed and provided by PubChem. nih.gov

Based on its computed Log Kow of 3.2, this compound is moderately hydrophobic. nih.gov This suggests that if released into an aquatic environment, it will tend to partition from the water column to sediment and suspended organic matter. This sorption to soil and sediment can reduce its bioavailability for microbial degradation and its mobility in groundwater. researchgate.net The moderate Log Kow also indicates a potential for bioaccumulation in aquatic organisms, though it is unlikely to biomagnify significantly through the food chain. Its low estimated vapor pressure means that volatilization from water bodies is not expected to be a rapid transport process.

Green Chemistry Principles in the Synthesis and Application of Branched Alcohols

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This philosophy is highly relevant to the lifecycle of industrial chemicals like branched alcohols.

In the context of synthesis, green chemistry encourages the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts. rsc.org The production of branched alcohols can be made more sustainable through methods like the Guerbet reaction, which couples smaller, bio-based alcohols (like bio-ethanol) into larger, more valuable branched structures. kuleuven.be Furthermore, the use of biocatalysts (enzymes) or photocatalysts in aqueous media for alcohol synthesis represents a significant advancement over traditional organic synthesis, which often relies on volatile organic solvents and stoichiometric reagents. rsc.orgmdpi.com

From an application perspective, branched-chain higher alcohols (BCHAs) are themselves key players in a green and sustainable future. cicenergigune.com They have several applications that align with green chemistry principles:

Biofuels and Fuel Additives: BCHAs have higher energy density and lower hygroscopicity compared to ethanol, making them attractive as advanced biofuels ("drop-in" fuels) that are compatible with existing gasoline infrastructure. researchgate.netnih.gov Their use as a renewable fuel source reduces the reliance on fossil fuels and can lower net greenhouse gas emissions.

Green Solvents: Their unique physical properties can make them suitable as more environmentally friendly solvents in various industrial applications, potentially replacing more hazardous or volatile options.

Sustainable Chemical Feedstocks: As the chemical industry shifts towards a bio-based economy, alcohols derived from fermentation or other biological processes serve as versatile platform molecules for synthesizing a wide range of other chemicals, from plastics to pharmaceuticals. cicenergigune.comnih.gov

By focusing on sustainable synthesis routes and leveraging their utility as renewable fuels and feedstocks, the production and application of branched alcohols like this compound can be aligned with the core tenets of green chemistry.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

Future research will likely focus on developing advanced catalytic systems to synthesize 3,3-Diethyl-pentan-1-ol with high efficiency and selectivity. Current synthetic methodologies for structurally similar tertiary alcohols often face challenges such as the need for stoichiometric organometallic reagents, which can lead to significant waste. The development of catalytic alternatives is a key trend in organic synthesis.

For compounds like this compound, research could explore:

Transition-Metal Catalysis: The use of catalysts based on metals like titanium, copper, or iridium could enable more efficient carbon-carbon bond formation. For instance, methodologies developed for the synthesis of other tertiary alcohols, such as the Cp2TiCl2-catalyzed reaction of AlCl3 with ketones and olefins, could be adapted. nih.gov

Organocatalysis: The use of small organic molecules as catalysts presents a greener alternative to metal-based systems. Research into organocatalysts for the asymmetric synthesis of other chiral tertiary alcohols could provide a foundation for developing selective syntheses of derivatives of this compound. wikipedia.org

Domino Reactions: Designing one-pot domino or cascade reactions, where multiple transformations occur sequentially without isolating intermediates, would significantly improve the atom and step economy of the synthesis. guidechem.com

A comparative table of potential catalytic approaches is presented below.

| Catalytic Approach | Potential Advantages | Research Focus for this compound |

| Transition-Metal Catalysis | High activity and selectivity, potential for asymmetric synthesis. | Screening of various metal catalysts (e.g., Ti, Cu, Ir) and ligands for the specific substrates required. |

| Organocatalysis | Metal-free, often milder reaction conditions, environmentally benign. | Design of chiral organocatalysts to control stereochemistry if chiral derivatives are desired. |

| Domino Reactions | Increased efficiency, reduced waste, simplified purification. | Development of a multi-step, one-pot synthesis from simple starting materials. |

Integration of Synthetic Biology and Chemoenzymatic Approaches for Industrial Production

The integration of biological and chemical methods offers a promising pathway for the sustainable industrial production of this compound. While kinetic resolution using enzymes is a well-established method for producing optically active alcohols, its 50% theoretical yield limitation is a significant drawback. mdpi.com

Emerging trends that could be applied to this compound production include:

Engineered Metabolic Pathways: Genetically engineering microorganisms to produce the target molecule or a close precursor from renewable feedstocks like sugars.

Chemoenzymatic Cascades: Combining enzymatic reactions with chemical synthesis steps in a one-pot process. For example, an enzymatic reduction of a ketone precursor could be followed by a chemical modification. researchgate.net This approach can lead to high enantioselectivity under mild conditions.

Deracemization Processes: Developing enzymatic or chemoenzymatic deracemization methods to convert a racemic mixture of a precursor into a single enantiomer, thus overcoming the 50% yield limit of traditional kinetic resolution. mdpi.com

Advanced In Situ Spectroscopic Characterization during Reaction Processes

To optimize the synthesis of this compound, a detailed understanding of the reaction mechanisms, kinetics, and catalyst behavior is essential. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are not obtainable from traditional offline analysis.

Future research could employ a combination of techniques such as:

In Situ FTIR-ATR Spectroscopy: To identify and track the concentration of reactants, intermediates, and products in real-time. This has been used to study the direct synthesis of hydrogen peroxide in alcohol solvents. uni-hamburg.de

In Situ X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): For solid-supported catalysts, these techniques can be used to observe changes in the catalyst's structure and morphology under reaction conditions, helping to correlate catalyst structure with activity and stability. osti.govmolport.com

The application of these techniques could help in elucidating the reaction pathways and identifying rate-limiting steps or catalyst deactivation mechanisms in the synthesis of this compound.

Design of New Functional Materials Incorporating this compound Moieties

The unique sterically hindered structure of this compound could be exploited in the design of new functional materials. The bulky diethylpentyl group could impart specific properties to polymers or other materials.

Potential areas of investigation include:

Specialty Polymers: Incorporating the 3,3-diethylpentyl moiety into polymer backbones or as side chains to modify properties such as solubility, thermal stability, and mechanical characteristics.

Surfactants and Lubricants: The amphiphilic nature of the molecule (hydrophilic alcohol head and hydrophobic alkyl tail) suggests potential applications as a surfactant or a component in lubricant formulations, where its bulky structure might provide unique interfacial properties.

Liquid Crystals: The rigid and bulky nature of the core structure could be a desirable feature in the design of new liquid crystalline materials.

Research in this area would involve the chemical modification of the hydroxyl group to allow for polymerization or attachment to other molecular scaffolds.

Comprehensive Life Cycle Assessment and Technoeconomic Analyses for Sustainable Applications

For this compound to be considered for any large-scale application, a thorough evaluation of its environmental impact and economic viability is crucial.

Life Cycle Assessment (LCA): A comprehensive LCA would be necessary to quantify the environmental footprint of its production, from raw material extraction ("cradle") to the final product ("gate") and potentially through its use and disposal ("grave"). wikipedia.org This assessment would consider factors such as energy consumption, greenhouse gas emissions, and water usage, comparing different synthetic routes (e.g., conventional chemical synthesis vs. bio-based routes).

Technoeconomic Analysis (TEA): A TEA would evaluate the economic feasibility of different production processes. mdpi.com This analysis would identify the key cost drivers, such as raw material and energy costs, and determine the minimum selling price required for profitability. Such analyses are critical for guiding research and development efforts toward commercially viable and sustainable production pathways. wikipedia.org